molecular formula C15H18N4O3 B2565308 (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 1285683-82-0

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2565308
CAS RN: 1285683-82-0
M. Wt: 302.334
InChI Key: KGIUMWYKOSBFTL-LZYBPNLTSA-N
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Description

“(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C23H22N6O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The crystal structure of a similar compound, (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate, has been studied . The structure is monoclinic, with a = 8.375 (2) Å, b = 22.018 (6) Å, c = 9.237 (3) Å, β = 106.271(3)° .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 430.47 . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Molecular Characterization

  • A compound structurally similar to the queried compound, involving synthesis and characterization via spectroscopic methods, has been studied for its electronic properties and potential applications. The synthesis involves detailed spectroscopic analysis, including FT-IR, NMR, and mass spectrometry, revealing its complex structural features and electronic properties. This compound's electronic structure has been thoroughly analyzed, suggesting its potential in various applications due to its unique properties (Karrouchi et al., 2021).

Material Science and Corrosion Inhibition

  • Research into carbohydrazide-pyrazole compounds, similar to the queried molecule, has shown significant potential in corrosion inhibition. These compounds demonstrate high efficiency in protecting mild steel against corrosion in acidic environments. The study includes electrochemical methods and computational approaches to understand the compounds' adsorption behavior and protective layer formation on metal surfaces (Paul, Yadav, & Obot, 2020).

Antitumor Activity

  • Novel indole derivatives containing pyrazoles, related to the query compound, have been synthesized and tested for their antitumor activities. These compounds exhibit promising in-vitro tumor cell-growth inhibition, highlighting their potential as leads for developing new cancer therapies (Farghaly, 2010).

Cytotoxicity and Antimicrobial Activity

  • Another study synthesized novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating significant cytotoxic activity against cancer cells. These findings suggest these compounds' potential as chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).
  • Research on sulfonamide derivatives has also shown significant antimicrobial activities against various bacterial strains, indicating potential applications in developing new antibacterial agents (Mohamed, 2007).

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9(2)11-7-12(18-17-11)15(21)19-16-8-10-4-5-13(20)14(6-10)22-3/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIUMWYKOSBFTL-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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